molecular formula C32H26F4N2O5 B14945346 Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B14945346
M. Wt: 594.6 g/mol
InChI Key: LIVYZLWPRDTFGB-UHFFFAOYSA-N
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Description

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This can be achieved through nucleophilic substitution reactions.

    Addition of fluorophenyl and trifluoromethylphenyl groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts or solvents.

Chemical Reactions Analysis

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.

Scientific Research Applications

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure but differ in their functional groups.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit similar chemical properties.

    Trifluoromethylphenyl derivatives: These compounds contain trifluoromethylphenyl groups and have similar reactivity.

The uniqueness of this compound lies in its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C32H26F4N2O5

Molecular Weight

594.6 g/mol

IUPAC Name

dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H26F4N2O5/c1-42-30(40)25-21(17-9-4-3-5-10-17)16-23-26(28(25)39)24(20-13-6-7-14-22(20)32(34,35)36)27(31(41)43-2)29(37)38(23)19-12-8-11-18(33)15-19/h3-15,21,24-25H,16,37H2,1-2H3

InChI Key

LIVYZLWPRDTFGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC=C3)F)N)C(=O)OC)C4=CC=CC=C4C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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